2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile
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Overview
Description
2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar 1h-1,2,4-triazol-3-amine structure have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
It’s known that the compound consists of a triazole ring system and an amino group attached to a carbon atom . This structure suggests that it may interact with its targets through the formation of hydrogen bonds or other types of chemical interactions.
Biochemical Pathways
Given its potential use in the synthesis of antifungal, anticancer, and cardiovascular disease-related drugs , it can be inferred that it may affect pathways related to cell growth, cell division, and enzyme activity.
Result of Action
Compounds with similar structures have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature . Additionally, its solubility in water and organic solvents can influence its distribution and bioavailability in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile typically involves the reaction of malononitrile with a suitable triazole derivative under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to accelerate the process and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the triazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A related compound with a similar triazole ring structure, used as a herbicide and in biochemical research.
2-(3-amino-1H-1,2,4-triazol-1-yl)ethanol: Another triazole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c8-1-6(2-9)7(10)3-13-5-11-4-12-13/h4-5H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHRYQLMFRURZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=C(C#N)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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